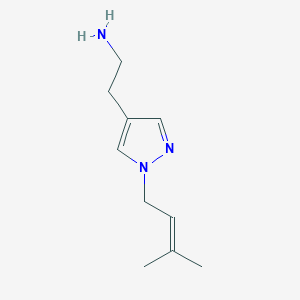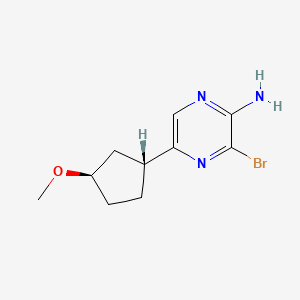
3-Hydroxy-5-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-methylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: L-proline and methyl vinyl ketone.
Reaction with Hydrochloric Acid: L-proline is reacted with methyl vinyl ketone in the presence of hydrochloric acid to form a diastereomeric mixture of 3-methyl-2-pyrrolidinones.
Reduction: The diastereomeric mixture is reduced with sodium borohydride to form a mixture of diastereomeric 3-hydroxy-5-methylpyrrolidin-2-ones.
Racemization: The mixture is treated with sodium hydroxide to racemize the product and form rac-3-Hydroxy-5-methylpyrrolidin-2-one.
Purification: The product is purified by recrystallization from methanol and water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different diastereomers of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research :
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including alkaloids and unusual amino acids.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways . For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with different proteins and enzymes, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Pyrrolone: Another five-membered lactam with a different substitution pattern.
Piperidin-2-one: A six-membered lactam with similar biological activities.
Uniqueness
3-Hydroxy-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its steric and electronic properties .
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
3-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8) |
InChI-Schlüssel |
DONIIIFPIJYUCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


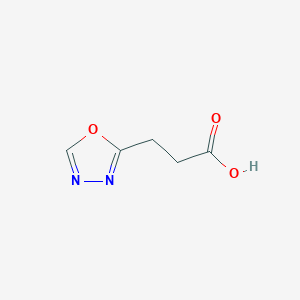
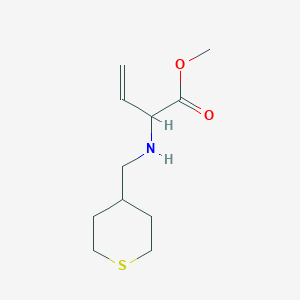
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
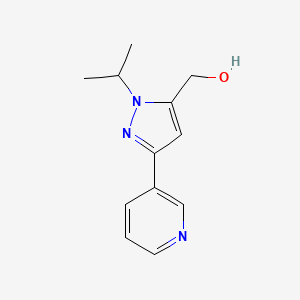

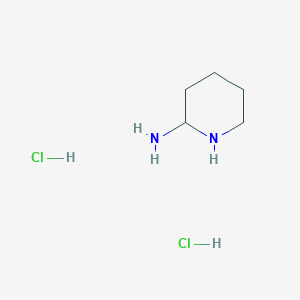
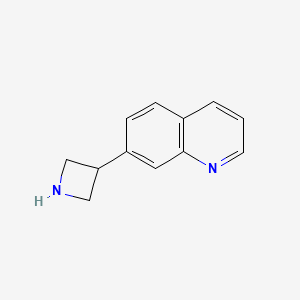

![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
